molecular formula C34H24N6Na4O14S4 B036416 Trypan blue CAS No. 72-57-1

Trypan blue

Cat. No. B036416
CAS RN: 72-57-1
M. Wt: 868.9 g/mol
InChI Key: WMYVHJWZUUEZNE-ARWFNKCKSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Trypan blue is derived from toluidine, which is any of several isomeric bases, C14H16N2, derived from toluene . It is so-called because it can kill trypanosomes, the parasites that cause sleeping sickness . An analog of trypan blue, suramin, is used pharmacologically against trypanosomiasis .


Molecular Structure Analysis

The molecular formula of Trypan blue is C34H24N6Na4O14S4 . It has a molar mass of 872.88 . The extinction coefficient for trypan blue is 6⋅10^4 M^−1 cm^−1 at 607 nm in methanol .


Chemical Reactions Analysis

Trypan blue has been observed to rupture dead or dying cells, leading to morphological changes . This is due to rapid water influx, which may cause the cells to rupture and disappear . This phenomenon was not observed when staining cells with propidium iodide .


Physical And Chemical Properties Analysis

Trypan blue appears deep blue in aqueous solution . It has a melting point of over 300 °C . It is soluble in water at a concentration of 10mg/ml . It is also soluble in methyl Cellosolve at 20 mg/mL, and in ethanol at 0.6 mg/mL .

Scientific Research Applications

1. Cell Death Measurement

Trypan blue is used as a colorimetric dye for staining dead cells. It facilitates the observation of dead cells using light microscopy at low resolution. This staining procedure is rapid and useful for determining the overall viability of cells in culture before commencing scientific experimentation or quantifying cell death after cytotoxic stimuli (Crowley et al., 2016).

2. Studying Pore Formation in Cells

Trypan blue has been instrumental in demonstrating that certain toxins, like the pore-forming toxin HlyII from Bacillus cereus, can allow the dye to enter viable cells, challenging the previous assumption that trypan blue only stains dead cells. This discovery underlines the importance of interpreting trypan blue staining with caution, as it may indicate increased membrane permeability rather than cell death (Tran et al., 2011).

3. Non-Toxicity in Retinal Pigment Epithelium

Research has shown that trypan blue does not have a toxic effect on cultured retinal pigment epithelial cells, indicating its safety for use in certain cell culture contexts (Stalmans et al., 2003).

4. Mycorrhizal Fungi Staining

Trypan blue has been a popular stain for mycorrhizal fungi. However, due to its classification as a possible human carcinogen, safer alternatives like aniline blue or methyl blue have been suggested (Grace & Stribley, 1991).

5. Teratogenic Effects Study

Trypan blue has been widely used in laboratory work to study teratogenic activities due to its ability to induce malformations in mammals (Turbow, 1965).

6. Surgical Applications

In surgical contexts, trypan blue is used to enhance visibility during procedures. For example, it has been used to quantify ingress of fluids into the anterior chamber during ocular surgery (Vasavada et al., 2007).

7. Cell Viability Analysis

Trypan blue is a standard in cell viability analysis, both manually using a hemocytometer and with modern automated instruments for efficiency and reproducibility (Louis & Siegel, 2011).

Safety And Hazards

Trypan blue may cause eye irritation and skin irritation in susceptible persons . It is considered a possible carcinogen . It is not mutagenic in Ames Test, but animal experiments showed mutagenic and teratogenic effects .

Future Directions

Trypan blue has been used to trace fluid uptake by viable macrophage-like cells in animals . It has also been adapted to visualize pinocytosis in viable cells . Future research may focus on improving the accuracy of cell viability measurements using trypan blue, which is critical for cellular therapies .

properties

IUPAC Name

tetrasodium;5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate
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InChI

InChI=1S/C34H28N6O14S4.4Na/c1-15-7-17(3-5-25(15)37-39-31-27(57(49,50)51)11-19-9-21(55(43,44)45)13-23(35)29(19)33(31)41)18-4-6-26(16(2)8-18)38-40-32-28(58(52,53)54)12-20-10-22(56(46,47)48)14-24(36)30(20)34(32)42;;;;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4
Source PubChem
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InChI Key

GLNADSQYFUSGOU-UHFFFAOYSA-J
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)C)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
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Molecular Formula

C34H24N6Na4O14S4
Source PubChem
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DSSTOX Substance ID

DTXSID4026268
Record name C.I. Direct Blue 14
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Molecular Weight

960.8 g/mol
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Physical Description

Trypan blue is a bluish-gray to dark blue powder. (NTP, 1992), Gray-blue to blue powder; [CAMEO]
Record name TRYPAN BLUE
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Solubility

1 to 10 mg/mL at 68 °F (NTP, 1992), 20 mg/mL in methyl Cellosolve, and 0.6 mg/mL in ethanol, Soluble in water, In water, <0.1 mg/mL
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Mechanism of Action

A dose of 50 mg per kg /of trypan blue/ appears to be the optimum teratogenic dose. A characteristic observation with trypan blue is that with treatment after the 9th day of gestation defects are rare. This fact has supported other evidence that the mechanism of action was dependent on disruption of yolk sac nutrition. ... Studies have produced evidence indicating a possible action of trypan blue on a nutritive function of the visceral yolk sac. The failure of the trypan blue to act directly upon the embryo is generally held ... ., The absence of teratogenic action after the initiation of chorio-allantoic placentation also indicated that yolk sac function was important in pathogenesis. The dye can be visualized in the cells of the visceral yolk sac. ... . The protein-trypan blue complex is concentrated in lysosomes. Through disruption of the enzymatic digestive process in the yolk sac lysosome, trypan blue may interfere with normal embryonic nutritive processes.
Record name Trypan blue
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Impurities

... Substances identified in various samples /are/ 8-amino-2-[4'-(3,3' -dimethyl-biphenylazo)]-1-naphthol-3,6-disulfonic acid; and 8-amino-2-[4'-(3,3' -dimethyl-4-hydroxybiphenylazo)]-1-napthol-3,6-disulfonic acid; and 8-amino-2 -[4'-(3,3'-dimethyl-4-aminobiphenylazo)]-1-napthol-3,6-disulfonic acid ... and in addition ... can contain varying amt of its starting materials, including ortho-tolidine ... and inorganic salts.
Record name Trypan blue
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Product Name

Trypan blue

Color/Form

Bluish-grey powder, Dark greenish-brown powder., Aqueous solution deep blue with violet tinge

CAS RN

72-57-1
Record name TRYPAN BLUE
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Record name 2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[5-amino-4-hydroxy-, sodium salt (1:4)
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Record name Tetrasodium 3,3'-[(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxynaphthalene-2,7-disulphonate]
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Record name TRYPAN BLUE
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Melting Point

greater than 572 °F (NTP, 1992), 300 °C
Record name TRYPAN BLUE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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